BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE
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Overview
Description
Benzyl (2S)-2-(N-methoxy-N-methylcarbamoyl)-1-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a pyrrolidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE typically involves the reaction of (2S)-2-(N-methoxy-N-methylcarbamoyl)-1-pyrrolidinecarboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Types of Reactions:
Oxidation: Benzyl (2S)-2-(N-methoxy-N-methylcarbamoyl)-1-pyrrolidinecarboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or benzyl derivatives.
Scientific Research Applications
Benzyl (2S)-2-(N-methoxy-N-methylcarbamoyl)-1-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl group may facilitate binding to hydrophobic pockets within target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
1-BOC-(2S)-2-(N-methoxy-N-methylcarbamoyl)piperidine: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
Benzyl (2S)-2-(N-methoxy-N-methylcarbamoyl)-1-piperidinecarboxylate: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: Benzyl (2S)-2-(N-methoxy-N-methylcarbamoyl)-1-pyrrolidinecarboxylate is unique due to its specific combination of a benzyl group, a pyrrolidine ring, and a carbamate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H20N2O4 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
benzyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-16(20-2)14(18)13-9-6-10-17(13)15(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3/t13-/m0/s1 |
InChI Key |
UXXQCVIVRPAUCE-ZDUSSCGKSA-N |
Isomeric SMILES |
CN(C(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)OC |
Canonical SMILES |
CN(C(=O)C1CCCN1C(=O)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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